molecular formula C11H16BrClN2 B1519698 1-(4-Bromobenzyl)piperazine hydrochloride CAS No. 510725-48-1

1-(4-Bromobenzyl)piperazine hydrochloride

Cat. No. B1519698
M. Wt: 291.61 g/mol
InChI Key: GBFYODBHQSMYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobenzyl)piperazine Hydrochloride is a chemical compound useful in the synthesis of large bifunctional heterocycles used in targeted degradation of rapidly accelerated fibrosarcoma polypeptides .


Synthesis Analysis

The synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromobenzyl)piperazine Hydrochloride is represented by the linear formula: C11 H15 Br N2 . Cl H. The Inchi Code for the compound is 1S/C11H15BrN2.ClH/c12-11-3-1-10 (2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromobenzyl)piperazine Hydrochloride include a molecular weight of 291.62 .

Scientific Research Applications

Use in Synthesis and Biological Evaluation

  • Scientific Field: Structural Chemistry
  • Summary of Application: The compound “1-(4-Bromobenzyl)piperazine hydrochloride” is used in the synthesis of a new compound, “(E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one”, which is evaluated for its biological activity .
  • Methods of Application: The structure of the new compound is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .
  • Results or Outcomes: The maximum surface area of the molecule is occupied by C–H…O interactions . The biological activity in vitro and in vivo of the title compound is also evaluated .

Use in Drug Synthesis

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: The piperazine moiety, such as that in “1-(4-Bromobenzyl)piperazine hydrochloride”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
  • Methods of Application: The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 are considered, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
  • Results or Outcomes: The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Use in Stroke Treatment Research

  • Scientific Field: Neurology
  • Summary of Application: The compound is used in the research of stroke treatment . Stroke is one of the major causes of death and disability worldwide . The majority (85%) of strokes is the ischemic stroke, i.e., a stroke resulting from an occlusion of a major cerebral artery .
  • Methods of Application: The compound is evaluated for its biological activity in vitro and in vivo . The structure is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .
  • Results or Outcomes: The biological activity of the compound is evaluated . Evidence is accumulating that elevated levels of extracellular glutamate can damage neurons, and may be involved in CNS damage from conditions such as hyperglycemia, ischemia, hypoxia .

Use in Antifungal, Antidepressant, and Antiviral Research

  • Scientific Field: Pharmacology
  • Summary of Application: The compound is used in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones . These derived compounds are applied in a number of different therapeutic areas, including antitumor, antifungal, antidepressant, and antiviral .
  • Methods of Application: The compound is evaluated for its biological activity in vitro and in vivo . The structure is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .
  • Results or Outcomes: The biological activity of the compound is evaluated . Due to the capacity for adjusting the molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Use in Synthesis of Piperazine Derivatives

  • Scientific Field: Organic Chemistry
  • Summary of Application: The compound is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
  • Methods of Application: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results or Outcomes: Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Safety And Hazards

The safety information for 1-(4-Bromobenzyl)piperazine Hydrochloride indicates that it should be avoided in contact with skin and eyes. Formation of dust and aerosols should also be avoided .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFYODBHQSMYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656849
Record name 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)piperazine hydrochloride

CAS RN

510725-48-1
Record name 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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